molecular formula C12H20S B3053629 2-Butyl-5-isobutylthiophene CAS No. 54845-35-1

2-Butyl-5-isobutylthiophene

Cat. No.: B3053629
CAS No.: 54845-35-1
M. Wt: 196.35 g/mol
InChI Key: HJCWKWZVISNUOT-UHFFFAOYSA-N
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Description

2-Butyl-5-isobutylthiophene (CAS: 54845-35-1) is a thiophene derivative featuring alkyl substituents at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₂H₂₀S, with a molecular weight of 196.35 g/mol . The compound exhibits a predicted density of 0.930±0.06 g/cm³ and a boiling point of 252.4±9.0 °C, indicative of its hydrophobic nature and moderate volatility . Thiophene derivatives like this are widely studied for applications in organic electronics, polymer chemistry, and as intermediates in pharmaceutical synthesis due to their electron-rich aromatic systems and tunable substituent effects.

Properties

IUPAC Name

2-butyl-5-(2-methylpropyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-4-5-6-11-7-8-12(13-11)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCWKWZVISNUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343880
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54845-35-1
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-isobutylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with butyl and isobutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-isobutylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-5-isobutylthiophene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Butyl-5-isobutylthiophene involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Property This compound N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide
CAS Number 54845-35-1 146013-28-7
Molecular Formula C₁₂H₂₀S C₁₂H₂₁NO₂S₂
Molecular Weight 196.35 g/mol 283.43 g/mol
Density 0.930±0.06 g/cm³ Not reported
Boiling Point 252.4±9.0 °C Not reported
Key Functional Groups Alkyl chains Sulfonamide, tert-butyl

Research Findings and Discussion

  • Synthetic Accessibility : this compound is synthesized via Friedel-Crafts alkylation or cross-coupling reactions, whereas the sulfonamide derivative requires sulfonation followed by amine coupling .
  • Stability : The tert-butyl group in the sulfonamide analog improves steric protection against degradation, a feature absent in the parent thiophene .
  • Electrochemical Behavior: Alkyl-substituted thiophenes like this compound exhibit lower oxidation potentials compared to sulfonamide derivatives, favoring their use in conductive materials .

Biological Activity

2-Butyl-5-isobutylthiophene (C12H20S) is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods:
The synthesis of this compound typically involves Friedel-Crafts alkylation of thiophene derivatives using butyl and isobutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are controlled to maximize yield and selectivity.

Chemical Structure:

  • Molecular Formula: C12H20S
  • Molecular Weight: 196.35 g/mol
  • CAS Number: 54845-35-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfur atom in the thiophene ring can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects such as:

  • Antimicrobial Activity: The compound exhibits inhibitory effects against certain bacteria and fungi.
  • Anticancer Properties: Research indicates that derivatives may interfere with cancer cell proliferation by modulating signaling pathways .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, indicating a potential application in developing new antimicrobial agents .

Anticancer Effects

Preliminary studies suggest that this compound may inhibit cancer cell growth. For instance, it has been shown to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .

Study 1: Antifungal Activity

A study focusing on the antifungal potential of this compound revealed that it could inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its viability as a natural antifungal agent .

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger30

Study 2: Anticancer Activity

In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. The results indicate a promising avenue for further research into its use as an anticancer therapeutic agent .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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